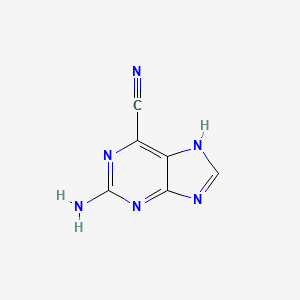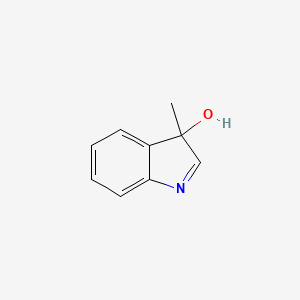![molecular formula C9H10N2 B15072411 5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)
5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’H-Spiro[cyclopropane-1,8’-imidazo[1,5-a]pyridine] is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and biological properties. The imidazo[1,5-a]pyridine nucleus is a significant structural component in various agrochemicals and pharmaceuticals . The spirocyclopropane moiety adds an additional layer of complexity and potential biological activity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’H-Spiro[cyclopropane-1,8’-imidazo[1,5-a]pyridine] typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the reaction of imidazo[1,5-a]pyridine with a cyclopropane derivative under specific conditions to form the spiro compound .
Industrial Production Methods
These methods would need to ensure high yield and purity, possibly through the use of optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
5’H-Spiro[cyclopropane-1,8’-imidazo[1,5-a]pyridine] can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
5’H-Spiro[cyclopropane-1,8’-imidazo[1,5-a]pyridine] has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 5’H-Spiro[cyclopropane-1,8’-imidazo[1,5-a]pyridine] involves its interaction with specific molecular targets and pathways. The imidazo[1,5-a]pyridine nucleus is known to interact with various enzymes and receptors, potentially inhibiting or activating them . The spirocyclopropane moiety may enhance these interactions by providing additional binding sites or altering the compound’s overall conformation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: The parent compound without the spirocyclopropane moiety.
Spiro[cyclopropane-1,8’-quinazoline]: A similar spiro compound with a different heterocyclic core.
Spiro[cyclopropane-1,8’-benzimidazole]: Another spiro compound with a benzimidazole core.
Uniqueness
5’H-Spiro[cyclopropane-1,8’-imidazo[1,5-a]pyridine] is unique due to the combination of the imidazo[1,5-a]pyridine nucleus and the spirocyclopropane moiety. This combination provides a unique set of chemical and biological properties that are not found in the parent compounds or other similar spiro compounds .
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
spiro[5H-imidazo[1,5-a]pyridine-8,1'-cyclopropane] |
InChI |
InChI=1S/C9H10N2/c1-2-9(3-4-9)8-6-10-7-11(8)5-1/h1-2,6-7H,3-5H2 |
InChI Key |
ZGBZADHBAGAGKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C=CCN3C2=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


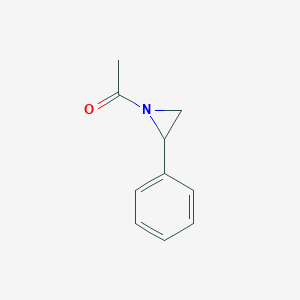

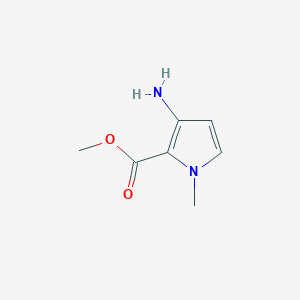
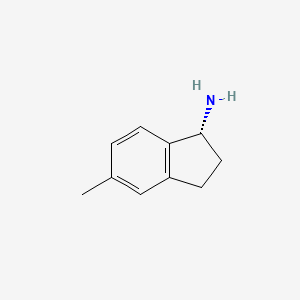
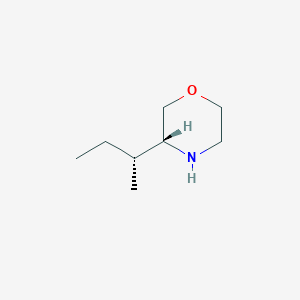
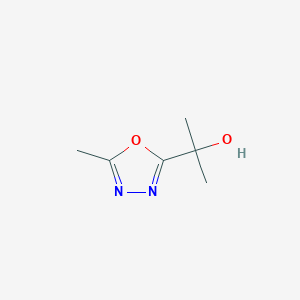

![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
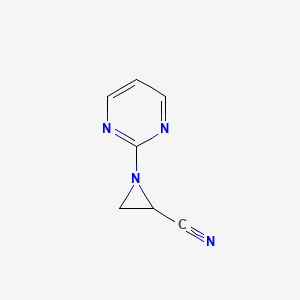
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)

